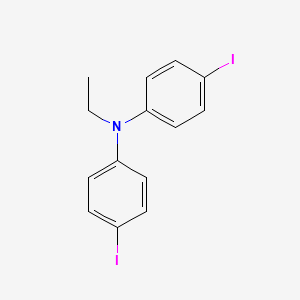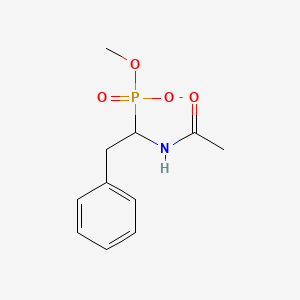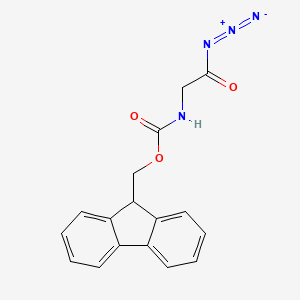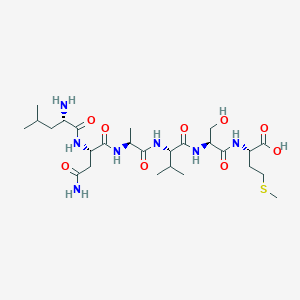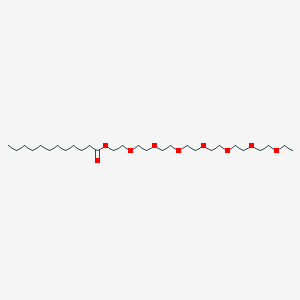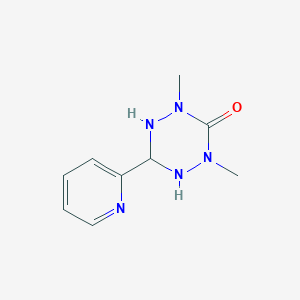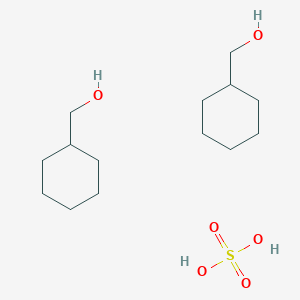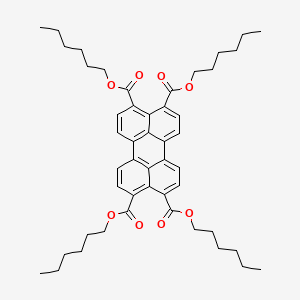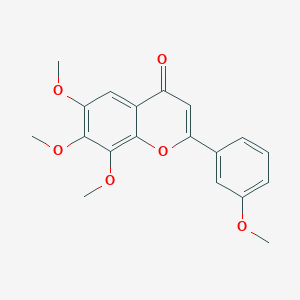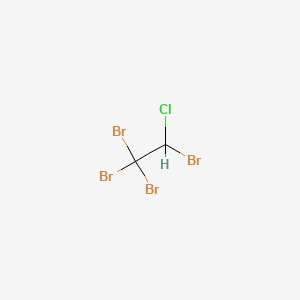
1,1,1,2-Tetrabromo-2-chloroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrabromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₄Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a dense, colorless liquid at room temperature and is known for its high density and low vapor pressure.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromo-2-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination of 1,1,2,2-tetrabromoethane, followed by chlorination. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize bromine and chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is carried out in a closed system to prevent the release of toxic halogen gases and to ensure the safety of the workers.
化学反応の分析
Types of Reactions
1,1,1,2-Tetrabromo-2-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Elimination Reactions: Require strong bases like potassium tert-butoxide and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include halogenated alcohols or amines.
Reduction Reactions: Products include partially halogenated ethanes.
Elimination Reactions: Products include alkenes and hydrogen halides.
科学的研究の応用
1,1,1,2-Tetrabromo-2-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other halogenated compounds.
作用機序
The mechanism of action of 1,1,1,2-tetrabromo-2-chloroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,1,2-Tetrabromoethane: Similar but with a different arrangement of bromine atoms.
1,1,2-Tribromo-2-chloroethane: Contains one less bromine atom.
Uniqueness
1,1,1,2-Tetrabromo-2-chloroethane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, non-volatile solvents.
特性
CAS番号 |
379226-03-6 |
|---|---|
分子式 |
C2HBr4Cl |
分子量 |
380.10 g/mol |
IUPAC名 |
1,1,1,2-tetrabromo-2-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H |
InChIキー |
XYIRCCZRZGAHIH-UHFFFAOYSA-N |
正規SMILES |
C(C(Br)(Br)Br)(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


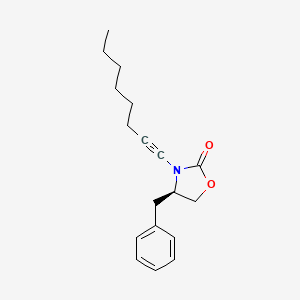
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
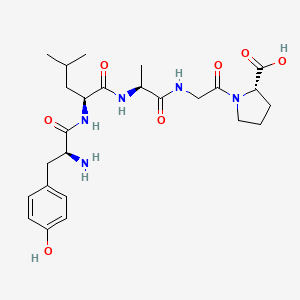
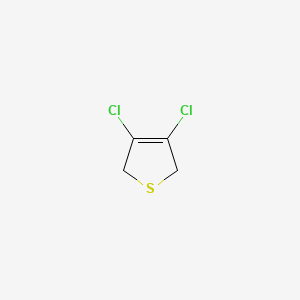
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
